molecular formula C28H24N2O3S B4196703 N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide

N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide

Cat. No. B4196703
M. Wt: 468.6 g/mol
InChI Key: SUBVIBKIGZIYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide, also known as MPAA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of benzamide and has been synthesized using various methods. MPAA has been found to have a mechanism of action that involves the inhibition of certain enzymes and receptors, leading to biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide involves the inhibition of certain enzymes and receptors. N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide has been found to inhibit histone deacetylases, which are enzymes that play a role in gene expression and regulation. By inhibiting these enzymes, N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide can potentially lead to changes in gene expression and regulation, leading to its anti-tumor and anti-proliferative activities. N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide has also been found to inhibit proteasomes, which are responsible for the degradation of proteins in cells. By inhibiting proteasomes, N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide can potentially lead to the accumulation of damaged proteins, leading to its anti-inflammatory activities.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide has also been found to reduce inflammation and oxidative stress in animal models, making it a potential candidate for the treatment of inflammatory diseases. Additionally, N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide has been found to modulate the immune system, leading to potential applications in immunotherapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide in lab experiments is its potential applications in drug discovery. N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide has been found to inhibit certain enzymes and receptors, making it a potential candidate for the development of new drugs. Additionally, N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide has been found to exhibit anti-inflammatory, anti-tumor, and anti-proliferative activities, making it a potential candidate for cancer research. However, one of the limitations of using N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide in lab experiments is its potential toxicity. N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide has been found to exhibit cytotoxicity in certain cell lines, making it important to carefully consider its dosage and potential side effects.

Future Directions

There are several future directions for research on N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide. One potential direction is the development of new drugs based on the inhibition of histone deacetylases and proteasomes. N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide has been found to inhibit these enzymes, making it a potential candidate for drug discovery. Additionally, further research on the immune-modulatory effects of N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide could lead to its potential applications in immunotherapy. Finally, further studies on the potential toxicity of N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide could lead to a better understanding of its safety and potential side effects.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide has been found to exhibit anti-inflammatory, anti-tumor, and anti-proliferative activities, making it a potential candidate for cancer research. Additionally, N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide has been found to inhibit certain enzymes and receptors, leading to potential applications in drug discovery. However, its potential toxicity should be carefully considered in future research.

Scientific Research Applications

N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide has been widely studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-proliferative activities, making it a potential candidate for cancer research. N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide has also been found to inhibit certain enzymes and receptors, such as histone deacetylases and proteasomes, leading to potential applications in drug discovery. Additionally, N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide has been found to modulate the immune system, making it a potential candidate for immunotherapy.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(2-phenyl-2-phenylsulfanylacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O3S/c1-33-22-18-16-21(17-19-22)29-27(31)24-14-8-9-15-25(24)30-28(32)26(20-10-4-2-5-11-20)34-23-12-6-3-7-13-23/h2-19,26H,1H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBVIBKIGZIYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-{[phenyl(phenylsulfanyl)acetyl]amino}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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